molecular formula C16H24ClN3O B5266301 N-(3-CHLORO-2-METHYLPHENYL)-N'-(1-ISOPROPYL-4-PIPERIDYL)UREA

N-(3-CHLORO-2-METHYLPHENYL)-N'-(1-ISOPROPYL-4-PIPERIDYL)UREA

Cat. No.: B5266301
M. Wt: 309.83 g/mol
InChI Key: QAOHJCSYKMLOCP-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA typically involves the reaction of 3-chloro-2-methylphenyl isocyanate with 1-isopropyl-4-piperidylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3-CHLORO-2-METHYLPHENYL)-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Scale-up processes often require optimization of reaction conditions and the use of robust catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and may require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLORO-2-METHYLPHENYL)-N’-(1-ISOPROPYL-4-PIPERIDYL)CARBAMATE
  • N-(3-CHLORO-2-METHYLPHENYL)-N’-(1-ISOPROPYL-4-PIPERIDYL)THIOUREA
  • N-(3-CHLORO-2-METHYLPHENYL)-N’-(1-ISOPROPYL-4-PIPERIDYL)AMINE

Uniqueness

N-(3-CHLORO-2-METHYLPHENYL)-N’-(1-ISOPROPYL-4-PIPERIDYL)UREA is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chloro and isopropyl groups, along with the urea moiety, allows for diverse chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable subject for further research.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O/c1-11(2)20-9-7-13(8-10-20)18-16(21)19-15-6-4-5-14(17)12(15)3/h4-6,11,13H,7-10H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOHJCSYKMLOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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